molecular formula C15H8F2N2O3 B13983763 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid

3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid

Cat. No.: B13983763
M. Wt: 302.23 g/mol
InChI Key: NORDNEZOAHBJNX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid is a complex organic compound that features a unique combination of fluorinated imidazo[1,2-a]pyridine and benzoic acid moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the functionalization of imidazo[1,2-a]pyridine derivatives through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies or transition metal catalysts.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid is unique due to its specific combination of fluorinated imidazo[1,2-a]pyridine and benzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H8F2N2O3

Molecular Weight

302.23 g/mol

IUPAC Name

3-fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid

InChI

InChI=1S/C15H8F2N2O3/c16-9-2-4-13-18-6-12(19(13)7-9)14(20)10-3-1-8(15(21)22)5-11(10)17/h1-7H,(H,21,22)

InChI Key

NORDNEZOAHBJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=O)C2=CN=C3N2C=C(C=C3)F

Origin of Product

United States

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